molecular formula C21H21INPS B14623458 (Dimethylcarbamothioyl)(triphenyl)phosphanium iodide CAS No. 55908-03-7

(Dimethylcarbamothioyl)(triphenyl)phosphanium iodide

Cat. No.: B14623458
CAS No.: 55908-03-7
M. Wt: 477.3 g/mol
InChI Key: GOPWBRQUCYWIFQ-UHFFFAOYSA-M
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Description

(Dimethylcarbamothioyl)(triphenyl)phosphanium iodide is an organophosphorus compound that features a phosphonium center bonded to three phenyl groups and a dimethylcarbamothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Dimethylcarbamothioyl)(triphenyl)phosphanium iodide typically involves the reaction of triphenylphosphine with dimethylcarbamothioyl chloride in the presence of an iodide source. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The general reaction scheme is as follows:

(C6H5)3P+(CH3)2NC(S)Cl+I(CH3)2NC(S)P(C6H5)3I\text{(C}_6\text{H}_5\text{)}_3\text{P} + \text{(CH}_3\text{)}_2\text{NC(S)Cl} + \text{I}^- \rightarrow \text{(CH}_3\text{)}_2\text{NC(S)P(C}_6\text{H}_5\text{)}_3\text{I} (C6​H5​)3​P+(CH3​)2​NC(S)Cl+I−→(CH3​)2​NC(S)P(C6​H5​)3​I

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(Dimethylcarbamothioyl)(triphenyl)phosphanium iodide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding phosphine oxide.

    Reduction: Reduction reactions can convert the phosphonium center back to the phosphine.

    Substitution: The iodide ion can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like cyanide, azide, or thiolate ions can replace the iodide ion.

Major Products

    Oxidation: Triphenylphosphine oxide and dimethylcarbamothioyl chloride.

    Reduction: Triphenylphosphine and dimethylcarbamothioyl iodide.

    Substitution: Various substituted phosphonium salts depending on the nucleophile used.

Scientific Research Applications

(Dimethylcarbamothioyl)(triphenyl)phosphanium iodide has several applications in scientific research:

Mechanism of Action

The mechanism of action of (Dimethylcarbamothioyl)(triphenyl)phosphanium iodide involves its ability to act as a nucleophile or electrophile in various chemical reactions. The phosphonium center can participate in nucleophilic substitution reactions, while the dimethylcarbamothioyl group can undergo electrophilic addition reactions. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Dimethylcarbamothioyl)(triphenyl)phosphanium iodide is unique due to the presence of the dimethylcarbamothioyl group, which imparts distinct chemical properties and reactivity compared to other triphenylphosphine derivatives. This makes it a valuable compound for specialized applications in research and industry.

Properties

CAS No.

55908-03-7

Molecular Formula

C21H21INPS

Molecular Weight

477.3 g/mol

IUPAC Name

dimethylcarbamothioyl(triphenyl)phosphanium;iodide

InChI

InChI=1S/C21H21NPS.HI/c1-22(2)21(24)23(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20;/h3-17H,1-2H3;1H/q+1;/p-1

InChI Key

GOPWBRQUCYWIFQ-UHFFFAOYSA-M

Canonical SMILES

CN(C)C(=S)[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-]

Origin of Product

United States

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